molecular formula C13H22O3 B2684889 Ethyl 5-tert-butyl-2-oxocyclohexane-1-carboxylate CAS No. 13049-54-2

Ethyl 5-tert-butyl-2-oxocyclohexane-1-carboxylate

Cat. No.: B2684889
CAS No.: 13049-54-2
M. Wt: 226.316
InChI Key: JHTDFSYUZRZZBQ-UHFFFAOYSA-N
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Description

Ethyl 5-tert-butyl-2-oxocyclohexane-1-carboxylate is an organic compound with the molecular formula C13H22O3. It is a cyclohexane derivative featuring a tert-butyl group, an oxo group, and an ethyl ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-tert-butyl-2-oxocyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 5-tert-butyl-2-oxocyclohexane-1-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-tert-butyl-2-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 5-tert-butyl-2-oxocyclohexane-1-carboxylic acid.

    Reduction: Formation of ethyl 5-tert-butyl-2-hydroxycyclohexane-1-carboxylate.

    Substitution: Formation of various esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-tert-butyl-2-oxocyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 5-tert-butyl-2-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 5-tert-butyl-2-oxocyclohexane-1-carboxylate can be compared with similar compounds such as:

    Ethyl 2-oxocyclohexane-1-carboxylate: Lacks the tert-butyl group, resulting in different reactivity and properties.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its solubility and reactivity.

    Cyclohexanecarboxylic acid derivatives: Various derivatives with different substituents on the cyclohexane ring, leading to diverse chemical and biological properties.

Properties

IUPAC Name

ethyl 5-tert-butyl-2-oxocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O3/c1-5-16-12(15)10-8-9(13(2,3)4)6-7-11(10)14/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTDFSYUZRZZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CCC1=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13049-54-2
Record name ethyl 5-tert-butyl-2-oxocyclohexane-1-carboxylate
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